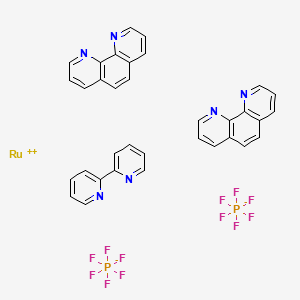
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions This compound is characterized by its unique structure, which includes a dimethylphenyl group and a dimethyl-substituted oxazolium ring
准备方法
The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable oxalyl chloride derivative under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxazolium ion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction can lead to the formation of reduced oxazolium derivatives.
科学研究应用
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent and may have applications in the treatment of certain infections. Additionally, its reactivity and stability make it a useful tool in biochemical assays and diagnostic tests.
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, disrupting their function and leading to cell death.
相似化合物的比较
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be compared with other similar compounds, such as 2-(3,4-dimethylphenyl)-1,3-oxazol-5-ium and 2-(3,4-dimethylphenyl)-4,5-dimethyl-1,3-oxazol-3-ium. These compounds share structural similarities but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C13H15NO2/c1-8-5-6-12(7-9(8)2)13-14(15)10(3)11(4)16-13/h5-7H,1-4H3 |
InChI 键 |
BVYWQZAETVGTRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)



![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)


![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)

